2-Chloro-N-[1-(2,4-difluorophenyl)-2-methylpropan-2-yl]propanamide
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Overview
Description
2-Chloro-N-[1-(2,4-difluorophenyl)-2-methylpropan-2-yl]propanamide is an organic compound characterized by the presence of a chloro group, difluorophenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(2,4-difluorophenyl)-2-methylpropan-2-yl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluoroaniline with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(2,4-difluorophenyl)-2-methylpropan-2-yl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted amides or thioamides.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2-Chloro-N-[1-(2,4-difluorophenyl)-2-methylpropan-2-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biocatalysis: The compound is used in enzyme engineering studies to develop biocatalysts for the production of chiral intermediates.
Material Science: It is explored for its potential in creating novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(2,4-difluorophenyl)-2-methylpropan-2-yl]propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways . The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide
- 2-Chloro-N-(2,4-difluorophenyl)nicotinamide
Uniqueness
2-Chloro-N-[1-(2,4-difluorophenyl)-2-methylpropan-2-yl]propanamide is unique due to its specific structural features, such as the presence of both chloro and difluorophenyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-chloro-N-[1-(2,4-difluorophenyl)-2-methylpropan-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF2NO/c1-8(14)12(18)17-13(2,3)7-9-4-5-10(15)6-11(9)16/h4-6,8H,7H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKYDCOYXARWQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)CC1=C(C=C(C=C1)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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